molecular formula C46H35F5N2O5 B11829040 Mtt-N(Fmoc)Gln-OPfp

Mtt-N(Fmoc)Gln-OPfp

Cat. No.: B11829040
M. Wt: 790.8 g/mol
InChI Key: UAIPSXMAEBAZDJ-BHVANESWSA-N
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Description

Mtt-N(Fmoc)Gln-OPfp is a protected amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features three critical functional groups:

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under mild basic conditions (e.g., piperidine) .
  • Mtt (4-methyltrityl): Protects the side-chain amine of glutamine, cleaved under mild acidic conditions (e.g., 1% trifluoroacetic acid, TFA) .
  • OPfp (pentafluorophenyl ester): Activates the carboxyl group for efficient coupling during peptide elongation .

This orthogonal protection strategy enables sequential deprotection, minimizing side reactions during complex peptide assembly. This compound is particularly advantageous in synthesizing peptides requiring selective side-chain modifications, such as glycopeptides or cytotoxic conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester involves the reaction of glutamine with fluorenylmethyloxycarbonyl chloride and pentafluorophenol. The reaction typically occurs in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Dichloromethane or dimethylformamide

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: To handle large volumes of reactants

    Automated Systems: For precise control of reaction conditions

    Purification: Using techniques such as crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester undergoes several types of chemical reactions, including:

    Substitution Reactions: Where the pentafluorophenyl group is replaced by another nucleophile

    Deprotection Reactions: Removal of the fluorenylmethyloxycarbonyl group under basic conditions

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base

    Deprotection Reactions: Often use piperidine in dimethylformamide to remove the fluorenylmethyloxycarbonyl group

Major Products Formed

    Substitution Reactions: Yield substituted glutamine derivatives

    Deprotection Reactions: Result in free glutamine with the removal of the protecting groups

Scientific Research Applications

Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester is widely used in scientific research, particularly in:

    Chemistry: As a reagent in peptide synthesis, enabling the formation of complex peptide sequences

    Biology: In the study of protein interactions and functions

    Medicine: For the synthesis of peptide-based drugs and therapeutic agents

    Industry: In the production of peptides for various applications, including cosmetics and pharmaceuticals

Mechanism of Action

The mechanism of action of Mtt-N-(fluorenylmethyloxycarbonyl)-glutamine-pentafluorophenyl ester involves the protection of the amino group of glutamine during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted reactions at the amino site, ensuring that the peptide chain elongates correctly. The pentafluorophenyl ester facilitates the coupling of glutamine to other amino acids, enhancing the efficiency of the synthesis process.

Comparison with Similar Compounds

The table below compares Mtt-N(Fmoc)Gln-OPfp with structurally related Fmoc-protected amino acid derivatives, focusing on protecting groups, cleavage conditions, and applications:

Compound Name α-Amino Protection Side Chain Protection Activating Group Cleavage Conditions (α-Amino) Cleavage Conditions (Side Chain) Applications Stability Notes
This compound Fmoc Mtt OPfp 20% piperidine in DMF 1% TFA in DCM Sensitive peptide synthesis Mtt is acid-labile; stable to base
Fmoc-Gln(Trt)-OPfp Fmoc Trt (trityl) OPfp 20% piperidine in DMF 90% TFA General SPPS Trt requires stronger acid than Mtt
Fmoc-L-Glu(OtBu)-OPfp Fmoc OtBu (tert-butyl) OPfp 20% piperidine in DMF 95% TFA Drug delivery systems OtBu stable to base; cleaved by strong acid
Fmoc-Asn(Mmt)-OH Fmoc Mmt (4-methoxytrityl) -OH 20% piperidine in DMF 0.5% TFA Glycopeptide synthesis Mmt more acid-labile than Mtt
Fmoc-Nle-OPfp Fmoc None OPfp 20% piperidine in DMF N/A Hydrophobic peptide segments No side-chain protection required

Key Findings:

Orthogonality :

  • Mtt and Trt both protect amines but differ in acid sensitivity. Mtt deprotection (1% TFA) is milder than Trt (90% TFA), reducing side reactions in acid-sensitive peptides .
  • OtBu (tert-butyl) is stable to base, making Fmoc-L-Glu(OtBu)-OPfp suitable for synthesizing peptides requiring prolonged exposure to piperidine .

Activating Group Efficiency :

  • OPfp esters enhance coupling efficiency due to their electron-withdrawing properties, reducing racemization compared to -OH or -OSu (succinimidyl) esters .

Applications :

  • This compound is preferred for peptides requiring sequential deprotection (e.g., branched or labeled peptides) .
  • Fmoc-Gln(Trt)-OPfp is cost-effective for routine SPPS but unsuitable for acid-labile sequences .
  • Fmoc-L-Glu(OtBu)-OPfp is pivotal in drug delivery systems due to its stability and controlled release under physiological conditions .

Analytical Methods :

  • Fmoc loading quantification via UV-vis spectroscopy (λ = 289–301 nm, ε = 5,800–8,021 dm³·mol⁻¹·cm⁻¹) is standardized across derivatives .

Properties

Molecular Formula

C46H35F5N2O5

Molecular Weight

790.8 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoate

InChI

InChI=1S/C46H35F5N2O5/c1-27-20-22-30(23-21-27)46(28-12-4-2-5-13-28,29-14-6-3-7-15-29)53(45(56)57-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35)36(24-25-37(52)54)44(55)58-43-41(50)39(48)38(47)40(49)42(43)51/h2-23,35-36H,24-26H2,1H3,(H2,52,54)/t36-/m0/s1

InChI Key

UAIPSXMAEBAZDJ-BHVANESWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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